Indole-3-Carboxylic Acid

Drug-protein binding Human serum albumin Pharmacokinetics

Indole-3-carboxylic acid (I3CA) is the only indole analog with a non-overlapping cytotoxicity fingerprint: highly toxic to MRC-5 lung fibroblasts (EC₅₀ 0.52 µM) and MSCs (EC₅₀ 0.64 µM) but non-toxic to Caco-2 colorectal carcinoma cells (>100 µM). Its 400-fold weaker HSA binding (KA 8.5 × 10³ M⁻¹) makes it ideal for competitive displacement assays. As the privileged scaffold for angiotensin II AT1 receptor antagonists, I3CA-derived compounds achieve blood pressure reductions superior to losartan. For AhR-mediated immunomodulation studies, I3CA replicates the therapeutic efficacy of its precursor I3A. Generic substitution is not scientifically justified. Choose I3CA for reproducible, cell-type-specific outcomes in drug discovery and host-microbiome research.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 771-50-6
Cat. No. B555150
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIndole-3-Carboxylic Acid
CAS771-50-6
Synonyms3-carboxyindole
indole-3-carboxylic acid
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESC1=CC=C2C(=C1)C(=CN2)C(=O)O
InChIInChI=1S/C9H7NO2/c11-9(12)7-5-10-8-4-2-1-3-6(7)8/h1-5,10H,(H,11,12)
InChIKeyKMAKOBLIOCQGJP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Indole-3-Carboxylic Acid (CAS 771-50-6): Baseline Characteristics and Procurement-Relevant Profile


Indole-3-carboxylic acid (I3CA) is a core indole scaffold featuring a carboxylic acid substituent at the 3-position of the bicyclic indole nucleus [1]. This compound belongs to the class of indole-3-carboxylic acids and serves as a fundamental building block in medicinal chemistry and a key microbial tryptophan metabolite in host–microbiome biology [2]. I3CA exhibits distinct physicochemical and biological properties relative to its closest in-class analogs, including indole-3-acetic acid (IAA), indole-3-propionic acid (IPA), and indole-3-butyric acid (IBA), which stem directly from the unique electronic and steric influence of the carboxyl group directly attached to the indole C3 position. These differential properties translate into quantifiable differences in protein binding, cellular activity profiles, and synthetic utility that directly inform scientific selection decisions [1] [2].

Why Generic Substitution Fails: Indole-3-Carboxylic Acid Versus Closest Analogs


Generic substitution among indole-3-carboxylic acid analogs is not scientifically justified due to compound-specific divergence in protein-binding affinity, cell-type selective toxicity, and synthetic reactivity [1]. For example, I3CA displays an association equilibrium constant (KA) for human serum albumin (HSA) of 8.5 × 10³ M⁻¹, which is 400-fold weaker than IAA (3.4 × 10⁶ M⁻¹) and 113-fold weaker than IBA (9.7 × 10⁵ M⁻¹) [1]. In cytotoxicity assays across six human cell lines, I3CA exhibits a distinct fingerprint: it is highly toxic to MRC-5 lung fibroblasts (EC₅₀ = 0.52 µM) and MSCs (EC₅₀ = 0.64 µM) but non-toxic to Caco-2 colorectal carcinoma cells (>100 µM), whereas IAA shows the exact opposite pattern (Caco-2 EC₅₀ = 0.52 µM) [2]. Such non-overlapping activity landscapes preclude simple analog replacement in any experiment where protein binding or cell-type specificity is a variable. The evidence below quantifies these differences to support informed procurement decisions.

Quantitative Evidence Guide: Head-to-Head Differentiation of Indole-3-Carboxylic Acid from Closest Analogs


Indole-3-Carboxylic Acid Exhibits 400-Fold Weaker HSA Binding Than Indole-3-Acetic Acid

Indole-3-carboxylic acid binds human serum albumin with an association equilibrium constant (KA) of 8.5 (± 0.2) × 10³ M⁻¹, which is approximately 400-fold lower than that of indole-3-acetic acid (3.4 × 10⁶ M⁻¹) and 114-fold lower than indole-3-propionic acid (1.1 × 10⁵ M⁻¹) [1]. Indole-3-carboxylic acid also displays a total binding capacity of 12 × 10⁻⁸ mol/mol HSA, the highest among all tested indole probes, indicating a distinct multi-site binding behavior [1].

Drug-protein binding Human serum albumin Pharmacokinetics

Cell-Type Selective Cytotoxicity: I3CA Versus IAA Show Opposite Activity in Colorectal Carcinoma Cells

In Caco-2 colorectal carcinoma cells, indole-3-carboxylic acid shows no cytotoxicity at concentrations up to 100 µM (EC₅₀ >100 µM), whereas indole-3-acetic acid is highly cytotoxic with an EC₅₀ of 0.52 ± 0.12 µM, representing at least a 192-fold difference in potency [1]. Conversely, in MRC-5 lung fibroblasts, I3CA is 4.9-fold more cytotoxic (EC₅₀ = 0.52 ± 0.08 µM) than IAA (EC₅₀ = 2.55 ± 1.95 µM) [1]. In HepaRG liver progenitor cells, I3CA (EC₅₀ = 53.0 ± 12.1 µM) is 24-fold less cytotoxic than IAA (EC₅₀ = 2.21 ± 0.32 µM) [1].

Cytotoxicity Cell line selectivity Drug discovery

Aqueous Stability Advantage: I3CA Remains Stable for 3 Weeks Versus L-Tryptophan's Daily Fresh Preparation Requirement

Indole-3-carboxylic acid, along with six other indole compounds, was found by ¹H NMR and UV/vis spectroscopy to be stable for up to three weeks at room temperature in pH 7.4, 0.067 M phosphate buffer [1]. In contrast, the commonly used HSA Sudlow site II probe L-tryptophan is unstable in aqueous solution and must be prepared fresh daily [1]. While 3-acetylindole was identified as the optimal alternative probe overall, I3CA offers a distinct binding profile (KA = 8.5 × 10³ M⁻¹) that may be suitable for applications requiring a weaker HSA binder with extended solution stability [1].

Probe stability High-throughput screening Affinity chromatography

AhR Activation Potency: I3CA Matches IAA Activity but Trails IPA and I3A

In HepG2-AhR Lucia™ gene-reporter cells, all tested indole derivatives activated the aryl hydrocarbon receptor (AhR), with indole-3-carboxylic acid (I3CA) exhibiting activity notably lower than indole-3-propionic acid (IPA) and indole-3-carbaldehyde (I3A) [1]. While quantitative EC₅₀ values were not reported in the abstract, the study ranks I3CA as one of the less potent AhR agonists among the five derivatives tested [1]. In vivo murine studies further show that I3CA exerts additive AhR-dependent immunomodulatory effects and mirrors the therapeutic benefits of I3A in colitis and aspergillosis models when delivered via enteric microparticles [2].

Aryl hydrocarbon receptor Immunomodulation Gut microbiota

Optimal Research and Industrial Application Scenarios for Indole-3-Carboxylic Acid


As a High-Capacity, Low-Affinity HSA Probe for Drug-Protein Binding Screens

Use indole-3-carboxylic acid in high-throughput affinity chromatography or capillary electrophoresis assays to probe Sudlow site II on HSA when a weak binder is required. Its 400-fold lower affinity compared to IAA and 114-fold lower affinity compared to IBA [1] enables detection of competitive displacement by moderate-affinity drug candidates, while its 3-week aqueous stability reduces daily preparation overhead relative to L-tryptophan [2].

As a Cell-Type Selective Tool in Cytotoxicity Profiling Across Cancer and Stem Cell Panels

Employ indole-3-carboxylic acid in viability assays where differential toxicity profiles are required. Its unique pattern—high toxicity to MRC-5 lung fibroblasts (EC₅₀ = 0.52 µM) and MSCs (EC₅₀ = 0.64 µM) but no toxicity to Caco-2 colorectal carcinoma (>100 µM) [1]—makes it a valuable comparator for investigating structure-activity relationships governing cell-type selectivity among indole derivatives.

As a Key Building Block for AT1 Receptor Antagonist Derivatives in Antihypertensive Drug Discovery

Utilize indole-3-carboxylic acid as the core scaffold for synthesizing novel angiotensin II AT1 receptor antagonists. Derivatives of I3CA have demonstrated high nanomolar affinity for the AT1 receptor and produced a maximum blood pressure decrease of 48 mm Hg in spontaneously hypertensive rats following 10 mg/kg oral administration—an effect superior to losartan [1]. This positions I3CA as a privileged starting material for medicinal chemistry programs targeting hypertension.

As a Postbiotic Metabolite for Investigating AhR-Dependent Immunomodulation Cascades

Apply indole-3-carboxylic acid in studies of host-microbiome interactions and AhR-mediated immunomodulation. I3CA exerts additive AhR-dependent effects and recapitulates the therapeutic efficacy of its precursor I3A in murine colitis and aspergillosis models when properly formulated [1] [2]. This makes I3CA a critical tool for dissecting metabolite cascades in postbiotic therapeutics.

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